AHR antagonist 4 is a potent compound that inhibits the activity of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune response modulation. The AHR plays a crucial role in mediating the toxic effects of environmental contaminants such as dioxins and polycyclic aromatic hydrocarbons. By blocking AHR activity, AHR antagonist 4 can potentially modulate immune responses and inflammation, making it a candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .
AHR antagonist 4 is classified as a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound. It is derived from the patent WO2018146010A1 and is recognized for its selective antagonistic properties against AHR, exhibiting an IC50 value of approximately 82.2 nM . This compound has been synthesized through high-throughput virtual screening methods aimed at identifying effective AHR antagonists.
The synthesis of AHR antagonist 4 typically involves several stages:
Industrial production may utilize automated synthesis platforms and continuous flow reactors to enhance yield and purity, ensuring efficient large-scale synthesis.
AHR antagonist 4 features a complex molecular structure characterized by the following elements:
The specific arrangement of these functional groups plays a critical role in binding to the AHR and inhibiting its function .
AHR antagonist 4 can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions must be controlled to avoid side reactions.
AHR antagonist 4 exerts its inhibitory effects by binding directly to the AHR. This binding prevents the receptor's activation by both endogenous and exogenous ligands. Consequently, it blocks the translocation of AHR into the nucleus, where it would typically form a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) to bind to xenobiotic response elements (XREs) in DNA. This inhibition leads to decreased transcription of target genes involved in various physiological processes .
Relevant analyses include spectral data (NMR, IR) confirming structural integrity post-synthesis .
AHR antagonist 4 has significant scientific applications across various fields:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2